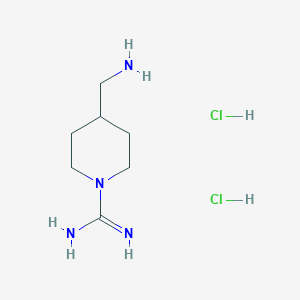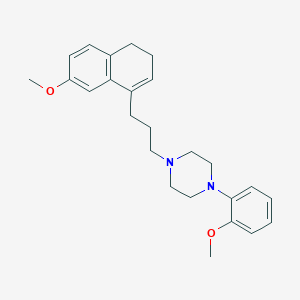
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine, also known as DPAT, is a synthetic compound that belongs to the class of piperazine derivatives. It is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. DPAT has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders.
Mécanisme D'action
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. Activation of the 5-HT1A receptor by this compound leads to an increase in the release of serotonin in the brain, which in turn leads to the activation of downstream signaling pathways that are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to increase the release of dopamine in the brain, which is involved in the regulation of reward and motivation. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine is a well-characterized compound that has been extensively studied in animal models. It has a high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, this compound has limitations in terms of its pharmacokinetic properties, such as its short half-life and poor bioavailability, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine. One area of research is the development of new compounds that have improved pharmacokinetic properties and greater selectivity for the 5-HT1A receptor. Another area of research is the investigation of the role of the 5-HT1A receptor in the pathophysiology of various psychiatric and neurological disorders. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of this compound and related compounds in humans.
Méthodes De Synthèse
The synthesis of 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine involves several steps, starting with the reaction of 2-methoxyphenylacetonitrile with 1,2-dihydronaphthalene to form 1-(2-methoxyphenyl)-2,3-dihydronaphthalene. This compound is then reacted with n-propylmagnesium bromide to form 1-(2-methoxyphenyl)-3-(n-propyl)-2,3-dihydronaphthalene. Finally, the piperazine ring is introduced by reacting the previous compound with piperazine in the presence of a catalyst.
Applications De Recherche Scientifique
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been studied for its potential use in the treatment of drug addiction and alcoholism.
Propriétés
Numéro CAS |
153526-61-5 |
|---|---|
Formule moléculaire |
C25H32N2O2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
1-[3-(7-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H32N2O2/c1-28-22-13-12-21-8-5-7-20(23(21)19-22)9-6-14-26-15-17-27(18-16-26)24-10-3-4-11-25(24)29-2/h3-4,7,10-13,19H,5-6,8-9,14-18H2,1-2H3 |
Clé InChI |
MXEYHCIDRRWILS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCC=C2CCCN3CCN(CC3)C4=CC=CC=C4OC)C=C1 |
SMILES canonique |
COC1=CC2=C(CCC=C2CCCN3CCN(CC3)C4=CC=CC=C4OC)C=C1 |
Autres numéros CAS |
153526-61-5 |
Synonymes |
4-(3-(1,2-dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine DMNPPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



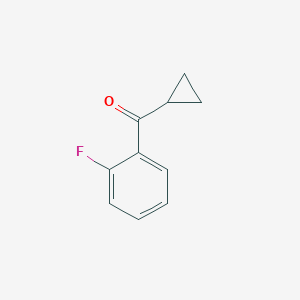
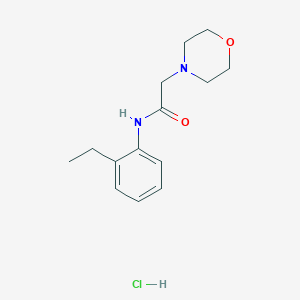
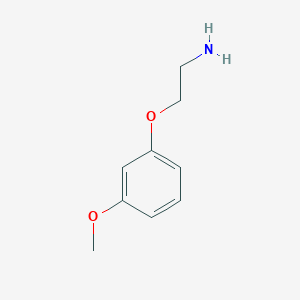
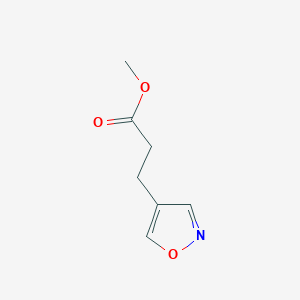


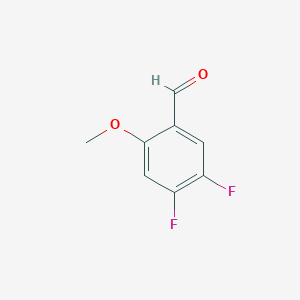


![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)

![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
